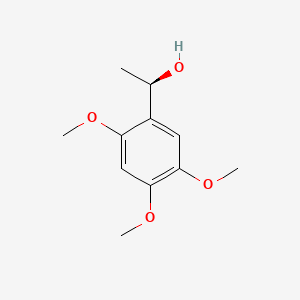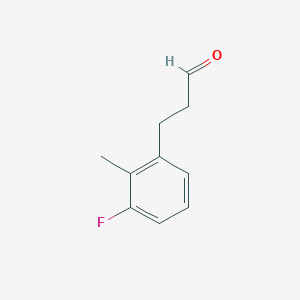
2-Bromo-1-(2,6-dichlorophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(2,6-dichlorophenyl)ethan-1-ol is an organic compound that belongs to the class of halogenated phenyl ethanols It is characterized by the presence of a bromine atom and two chlorine atoms attached to a phenyl ring, along with a hydroxyl group attached to the ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(2,6-dichlorophenyl)ethan-1-ol typically involves the bromination of 1-(2,6-dichlorophenyl)ethan-1-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the bromine and prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of 2-bromo-1-(2,6-dichlorophenyl)ethan-1-ol can be achieved through a continuous flow process. This method allows for better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems and reactors ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
2-Bromo-1-(2,6-dichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4), chromium trioxide (CrO3), or pyridinium chlorochromate (PCC).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of substituted ethanols or ethers.
Oxidation Reactions: Formation of ketones or aldehydes.
Reduction Reactions: Formation of alcohols or hydrocarbons.
科学的研究の応用
2-Bromo-1-(2,6-dichlorophenyl)ethan-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Biological Studies: Used in studies to understand the effects of halogenated phenyl ethanols on biological systems, including their interactions with enzymes and receptors.
Industrial Applications: Employed in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 2-bromo-1-(2,6-dichlorophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms enhance the compound’s reactivity and binding affinity, allowing it to modulate the activity of specific proteins. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interactions. These properties make it a valuable tool in the study of biochemical pathways and the development of therapeutic agents.
類似化合物との比較
Similar Compounds
- 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-ol
- 2-Bromo-1-(3,5-dichlorophenyl)ethan-1-ol
- 2-Bromo-1-(2,6-difluorophenyl)ethan-1-ol
Uniqueness
2-Bromo-1-(2,6-dichlorophenyl)ethan-1-ol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms enhances its electrophilic properties, making it a versatile intermediate in organic synthesis. Additionally, its specific structure allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.
特性
分子式 |
C8H7BrCl2O |
|---|---|
分子量 |
269.95 g/mol |
IUPAC名 |
2-bromo-1-(2,6-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrCl2O/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3,7,12H,4H2 |
InChIキー |
ULOLOHNWZRSRPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C(CBr)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


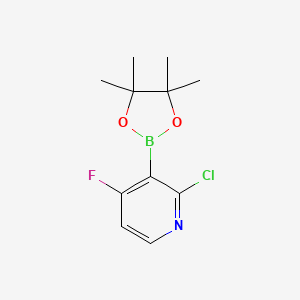
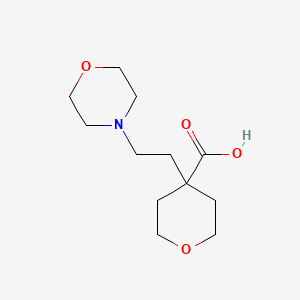
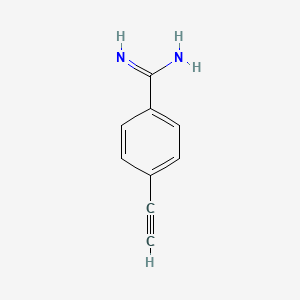
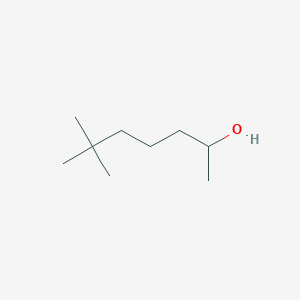


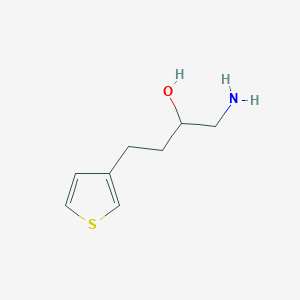
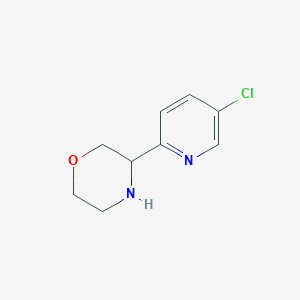
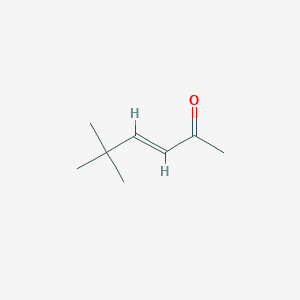
![{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B13609168.png)
![tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13609169.png)
